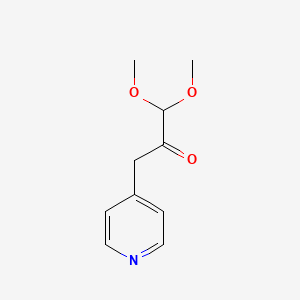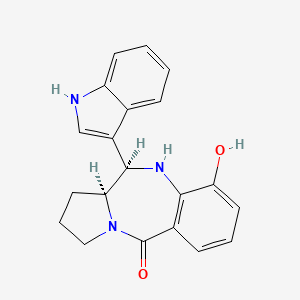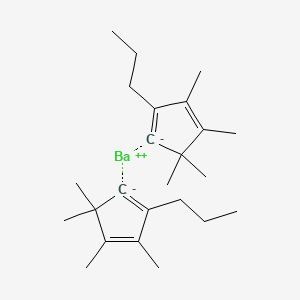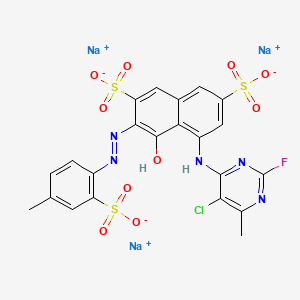![molecular formula C21H24O6 B13403703 8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen is a natural product that belongs to the coumarins category. The compound has a molecular formula of C21H24O6 and a molecular weight of 372.4 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen involves several steps. One of the key steps includes the oxidation of cis-/trans-geraniols to cis-/trans-geranials using Dess-Martin oxidant reagent (DMP). This is followed by further oxidation to cis-/trans-geranic acids with sodium chlorite (NaClO2) . The final step involves the coupling of the geranic acid derivative with psoralen under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, characterization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like Dess-Martin oxidant reagent (DMP) and sodium chlorite (NaClO2) . Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antifungal and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and products with specific properties.
Wirkmechanismus
The mechanism of action of 8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect oxidative stress and inflammation pathways.
Vergleich Mit ähnlichen Verbindungen
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen can be compared with other similar compounds, such as:
Geranyl palmitate: A compound with a similar structure but different functional groups.
Citronellyl palmitate: Another related compound with distinct chemical properties.
6,7-Dihydroxy-3,7-dimethyloct-2-enoic acid: A compound with similar biological activities.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H24O6 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
9-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H24O6/c1-13(4-6-16(22)21(2,3)24)8-10-26-20-18-15(9-11-25-18)12-14-5-7-17(23)27-19(14)20/h5,7-9,11-12,16,22,24H,4,6,10H2,1-3H3/b13-8+ |
InChI-Schlüssel |
HWQSPRJGHSGSPF-MDWZMJQESA-N |
Isomerische SMILES |
C/C(=C\COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/CCC(C(C)(C)O)O |
Kanonische SMILES |
CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)CCC(C(C)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13403624.png)
![6-fluorospiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B13403625.png)



![[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B13403657.png)

![2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide](/img/structure/B13403675.png)
![2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid](/img/structure/B13403681.png)
![2-[[3-[1-[4-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13403687.png)
![2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B13403690.png)
![2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)
